molecular formula C13H16Cl2FN3O B2841675 2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride CAS No. 1779128-13-0

2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride

Cat. No.: B2841675
CAS No.: 1779128-13-0
M. Wt: 320.19
InChI Key: STRHOGRCGCNVHY-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. Spirocyclic compounds are characterized by their distinctive structure, where two rings share a single atom, providing a balance between conformational restriction and flexibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride typically involves multiple steps. One common method includes the N-arylation of pyrazolone using a copper (I) iodide catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid, and the final product is obtained after deprotection of the Boc group using hydrochloric acid in 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of biocatalysis for the synthesis of chiral intermediates is also gaining traction due to its environmental benefits and high selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or tetrahydrofuran. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O.2ClH/c14-10-3-1-2-9(8-10)11-16-12(18)13(17-11)4-6-15-7-5-13;;/h1-3,8,15H,4-7H2,(H,16,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRHOGRCGCNVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC(=N2)C3=CC(=CC=C3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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